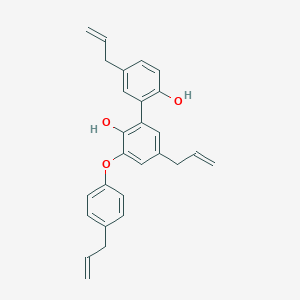
Isodunnianol
Übersicht
Beschreibung
Isodunnianol is a natural product found in Illicium simonsii and Illicium dunnianum . It is a type of lignan and is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C27H26O3 . The IUPAC name is 2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol . The molecular weight is 398.5 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 9 . The exact mass is 398.18819469 g/mol and the monoisotopic mass is 398.18819469 g/mol . The topological polar surface area is 49.7 Ų .
Wissenschaftliche Forschungsanwendungen
Neurotrophic Activity
Isodunnianol has been identified to exhibit neurite outgrowth-promoting activity in primary cultured rat cortical neurons. This activity was observed at concentrations ranging from 0.1 to 10 μM, indicating its potential in neuroregenerative research (Moriyama et al., 2007).
Anti-AChE Activity
Research has shown that this compound exhibits anti-AChE (acetylcholinesterase) activity. This property is significant as it suggests potential applications in treating diseases like Alzheimer's where AChE inhibitors are used (Dong et al., 2012).
Cardioprotective Effects
A study found that this compound can mitigate doxorubicin-induced cardiotoxicity by regulating autophagy and apoptosis in both in vitro and in vivo models. It activates the AMPK-ULK1 pathway, suggesting its potential in preventing heart-related toxicity, especially in chemotherapy (Chen et al., 2019).
Antibacterial Properties
This compound has shown potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential application as an antibacterial agent, especially in cases where conventional antibiotics are ineffective (Guo et al., 2021).
Wirkmechanismus
Target of Action
Isodunnianol, a natural product extracted from Illicium verum, primarily targets acetylcholinesterase (AChE) and inducible nitric oxide synthase (iNOS) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while iNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes. This compound also affects NAG-1 , a protein related to inflammation .
Mode of Action
This compound exhibits anti-AChE activity with an IC50 value of 13.0 µM . It also shows substantial activity against iNOS . Furthermore, it can increase NAG-1 activity 1.5 -3.0 fold . These interactions result in the modulation of the inflammatory response and the reduction of oxidative stress .
Biochemical Pathways
This compound affects the AMPK–ULK1 pathway . This pathway is crucial for the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound induces autophagy and increases the expression of pAMPK172 and pULK1555, while decreasing the expression of pULK1757 and SQSTM2 .
Result of Action
This compound’s action results in the mitigation of cardiotoxicity induced by Doxorubicin . It achieves this by regulating autophagy and apoptosis both in vitro and in vivo . Specifically, it up-regulates autophagy and reduces apoptosis through the activation of the AMPK–ULK1 pathway .
Eigenschaften
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHTRIAKONNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Isodunnianol against Doxorubicin-induced cardiotoxicity?
A1: Research suggests that this compound protects cardiac cells from Doxorubicin damage by promoting protective autophagy. [] Specifically, it activates the AMPK-ULK1 pathway, which plays a crucial role in initiating autophagy. This process helps to clear damaged cellular components, counteracting the apoptotic effects of Doxorubicin. []
Q2: From what natural source is this compound extracted, and what other bioactive compounds are found in this source?
A2: this compound was initially isolated from the bark of Illicium dunnianum. [] Another notable compound found in this plant, and in the related species Illicium difengpi, is Magnolol. [, ] In Illicium difengpi, this compound, Magnolol, and Difengpin have been successfully separated and purified using high-speed counter-current chromatography. []
Q3: What is the chemical structure of this compound, and how has its structure been elucidated?
A3: this compound belongs to the sesquineolignan family and shares a triphenyl-type neolignan structure similar to Macranthol. [] Its structure was determined through comprehensive analysis of 1H- and 13C-NMR spectra, including two-dimensional NMR data. These analyses were compared with data from related compounds like Magnolol, Isomagnolol, and Macranthol. []
Q4: What in vivo studies have been conducted to evaluate the efficacy of this compound against Doxorubicin-induced cardiotoxicity?
A4: A rat model of Doxorubicin-induced cardiotoxicity demonstrated that co-administration of this compound with Doxorubicin reduced apoptosis and inflammatory myocardial fibrosis compared to Doxorubicin alone. [] This suggests a protective effect of this compound in vivo.
Q5: Are there any known analytical methods for characterizing and quantifying this compound?
A5: While specific details regarding analytical method validation aren't provided in the provided research, the isolation of this compound from plant material utilized high-speed counter-current chromatography. [] Additionally, structural elucidation relied heavily on NMR spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional NMR techniques. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



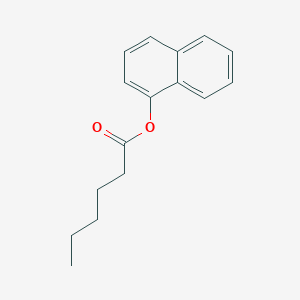
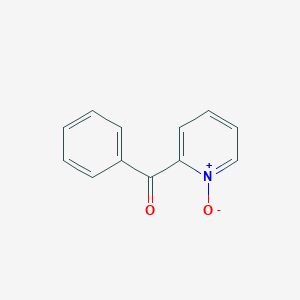
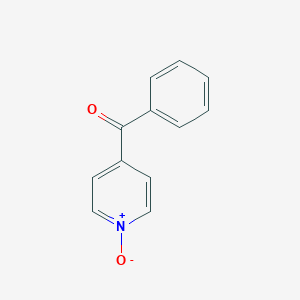
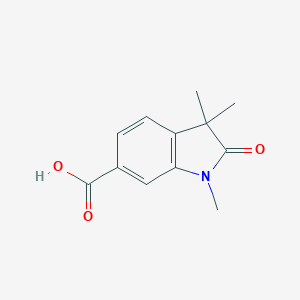
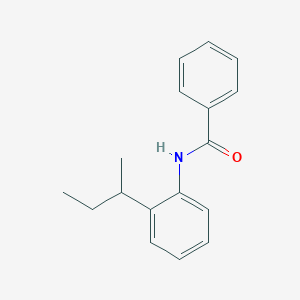
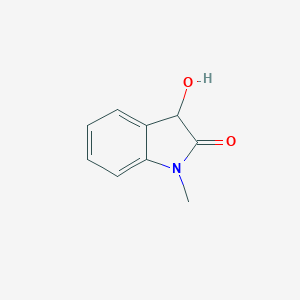
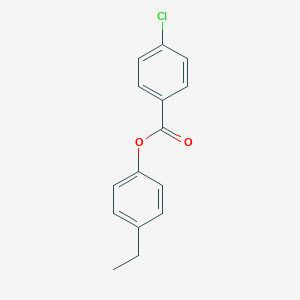
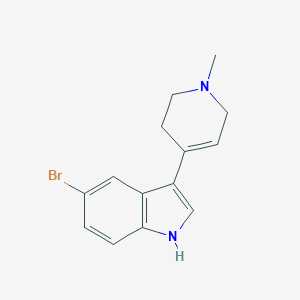
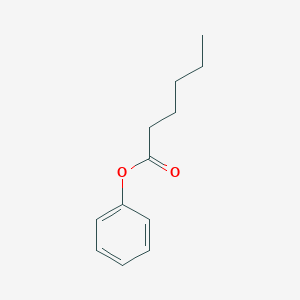
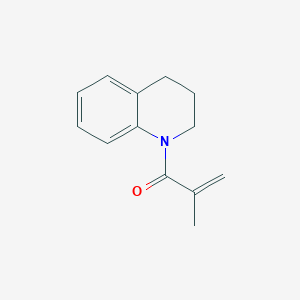
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
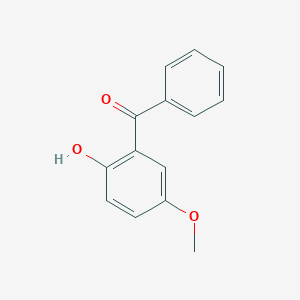
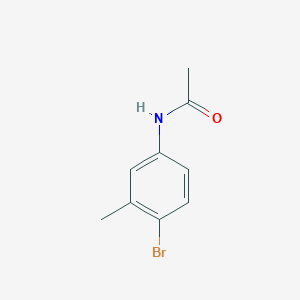
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)